![molecular formula C22H17ClFN3O4S B2959610 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207037-80-6](/img/structure/B2959610.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and databases to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C22H17ClFN3O4S with a molecular weight of 473.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H17ClFN3O4S |
Molecular Weight | 473.9 g/mol |
CAS Number | 1207037-80-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of similar thieno[3,2-d]pyrimidine compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting a potential for targeted cancer therapy.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell signaling pathways. This is particularly relevant for targeting pathways associated with tumor growth and survival.
- Case Studies : In vitro studies have shown that compounds structurally related to this compound display IC50 values in the low micromolar range against several human cancer cell lines (e.g., U937 and THP-1) .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication processes, particularly in adenoviruses.
- Selectivity Index : Compounds similar to this structure have demonstrated selectivity indexes greater than 100 against human adenovirus (HAdV), indicating a promising therapeutic window .
- Mechanistic Insights : It is hypothesized that the compound interferes with viral DNA replication or other critical stages in the viral life cycle .
Other Pharmacological Effects
Emerging data indicate that this compound may possess additional biological activities beyond anticancer and antiviral effects:
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through modulation of cytokine production.
- Neuroprotective Effects : There is preliminary evidence indicating neuroprotective effects, which may be beneficial in neurodegenerative conditions.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O4S/c1-30-17-8-18(31-2)16(7-15(17)23)26-19(28)9-27-11-25-20-14(10-32-21(20)22(27)29)12-3-5-13(24)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOQDRYBUDIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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